molecular formula C28H33N3O2 B11029955 2'-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11029955
M. Wt: 443.6 g/mol
InChI Key: MEHLZIKREJFBQD-UHFFFAOYSA-N
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Description

2’-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the isoquinoline and cyclopentane rings further enhances its structural complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high efficiency, operational simplicity, and compliance with green chemistry principles .

One common synthetic route involves the use of 1H-indole-3-carbaldehyde as a key precursor. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and spirocyclization steps to form the final product . The reaction conditions often include the use of a catalyst, such as zinc oxide nanoparticles, and solvents like water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the multicomponent reaction process. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl group in the isoquinoline ring can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and isoquinoline derivatives.

Scientific Research Applications

2’-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    Isoquinoline derivatives: Share structural similarities and potential biological activities.

    Spirocyclic compounds: Exhibit similar structural features and chemical reactivity.

Uniqueness

2’-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its combination of indole, isoquinoline, and spirocyclic structures. This unique combination enhances its potential for diverse biological activities and makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C28H33N3O2

Molecular Weight

443.6 g/mol

IUPAC Name

2-butyl-N-[2-(1H-indol-3-yl)ethyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C28H33N3O2/c1-2-3-18-31-27(33)23-12-5-4-11-22(23)25(28(31)15-8-9-16-28)26(32)29-17-14-20-19-30-24-13-7-6-10-21(20)24/h4-7,10-13,19,25,30H,2-3,8-9,14-18H2,1H3,(H,29,32)

InChI Key

MEHLZIKREJFBQD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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